(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine
Description
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is a brominated aromatic amine featuring a nitro group at the 5-position of the benzyl ring and a cyclopropyl-methyl-amine substituent.
Properties
IUPAC Name |
N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-13(9-2-3-9)7-8-6-10(14(15)16)4-5-11(8)12/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMHFKPANJUVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps:
Nitration of Benzyl Bromide: The starting material, benzyl bromide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Bromination: The nitrated benzyl bromide is then subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Formation of Cyclopropyl-methyl-amine: Cyclopropyl-methyl-amine is synthesized separately through the reaction of cyclopropyl-methyl chloride with ammonia.
Coupling Reaction: Finally, the brominated and nitrated benzyl bromide is reacted with cyclopropyl-methyl-amine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid, or chromium trioxide in sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Reduction: (2-Bromo-5-amino-benzyl)-cyclopropyl-methyl-amine.
Oxidation: (2-Bromo-5-nitroso-benzyl)-cyclopropyl-methyl-amine or this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13BrN2O2
- CAS Number : 1131594-67-6
The compound's structure influences its reactivity and biological activity, making it a candidate for various pharmacological studies. The presence of multiple functional groups allows it to interact with various biological targets.
Scientific Research Applications
-
Medicinal Chemistry
- The compound has shown potential as a lead in drug development due to its pharmacological properties. Research indicates that compounds with similar structures can interact with various receptors and enzymes, suggesting that (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine may also exhibit similar interactions.
-
Biological Activity Studies
- Preliminary studies suggest that this compound may have interactions with biological targets relevant to cancer therapy and other diseases. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth driven by MYC oncogenes . Such studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
- Organic Synthesis
- High-Throughput Screening (HTS)
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of compounds similar to this compound through binding affinity assays against MYC oncogenes. The results indicated that modifications to the benzyl moiety significantly affected binding efficiency, highlighting the importance of structural optimization in drug design.
| Compound | Binding Affinity (Kd) | Activity |
|---|---|---|
| 1 | 0.03 µM | High |
| 2 | 0.05 µM | Moderate |
| 3 | 0.10 µM | Low |
Case Study 2: Antituberculosis Activity
Research on nitroaromatic compounds has shown promising results against Mycobacterium tuberculosis. A series of benzyl nitrofuranyl amides were synthesized and tested for their efficacy against tuberculosis, revealing significant structure-activity relationships that could be applied to this compound derivatives.
| Compound | Log10 Reduction in CFU | MIC (µg/mL) |
|---|---|---|
| A | 1.04 | 0.0125 |
| B | 0.58 | 0.025 |
| C | 0.97 | 0.015 |
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Key Structural Features:
- Bromo Substituent (2-position) : Enhances electrophilic reactivity and influences regioselectivity in substitution reactions.
- Nitro Group (5-position) : Strong electron-withdrawing effect, polarizing the aromatic ring and affecting electronic properties.
Synthetic routes for such compounds often involve nucleophilic substitution or aziridine ring-opening reactions, as seen in analogous brominated amine syntheses .
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine with three classes of analogs:
Brominated Benzyl Amines
Key Trends :
- Electron-withdrawing groups (e.g., NO₂) increase electrophilic reactivity compared to electron-donating groups (e.g., OCH₃).
Nitro-Substituted Aromatic Amines
| Compound | Position of NO₂ | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| Target Compound | 5-position (meta) | ~10 (DMSO) | Stable under inert conditions; sensitive to light |
| 3-Nitro-benzyl-methylamine | 3-position (ortho) | ~15 (DMSO) | Higher solubility due to nitro proximity to amine |
| 4-Nitro-benzyl-cyclopentylamine | 4-position (para) | ~8 (DMSO) | Lower thermal stability (para-nitro decomposition observed at 120°C) |
Key Trends :
- Meta-nitro substitution (as in the target compound) balances electronic effects without extreme steric hindrance.
- Ortho-nitro analogs exhibit higher solubility but may face steric clashes in binding pockets.
Cyclopropyl-containing Amines
Key Trends :
- Cyclopropane introduces significant ring strain (~27.5 kcal/mol), enhancing reactivity in ring-opening reactions.
- Aziridine analogs (e.g., in ) exhibit even higher strain but are less stable in aqueous environments.
Research Findings and Implications
- Reactivity: The target compound’s bromo and nitro groups make it highly reactive toward nucleophilic aromatic substitution, contrasting with phenoxy or methoxy analogs .
- Biological Potential: While direct studies are lacking, nitro-aromatic compounds often exhibit antimicrobial activity, and cyclopropyl groups may improve pharmacokinetic profiles by resisting oxidation.
- Stability Challenges : Nitro groups necessitate careful storage (light-sensitive), and cyclopropane’s strain may limit shelf-life compared to cyclohexyl analogs.
Biological Activity
The compound (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring, a bromo substituent, and a nitro group on the benzyl moiety. These structural components are significant as they influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitro group may enhance the compound's ability to act as an inhibitor for various enzymes involved in cancer progression.
- Receptor Modulation : The cyclopropyl moiety is known to improve binding affinity to target receptors, potentially leading to enhanced therapeutic effects.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Biological Activity | IC50 (µM) | Target/Cell Line | Reference |
|---|---|---|---|
| Anticancer Activity | 12.5 | HeLa (cervical cancer) | |
| Enzyme Inhibition | 8.3 | Protein Kinase A | |
| Cytotoxicity | 15.0 | A549 (lung cancer) |
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective growth inhibition. The mechanism was linked to apoptosis induction through caspase activation .
- Enzyme Inhibition Studies : Research has shown that compounds with similar structures can selectively inhibit Protein Kinase A, which plays a crucial role in cell proliferation and survival pathways. This inhibition was confirmed through in vitro assays showing reduced phosphorylation levels in treated cells .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound displays moderate solubility, facilitating absorption when administered orally.
- Metabolism : Initial studies suggest that metabolic pathways may lead to active metabolites that retain or enhance biological activity.
- Excretion : Predominantly excreted via renal pathways, necessitating further studies on its impact on kidney function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
